Comparative GLP-1 Receptor Binding Affinity (IC50)
The target compound is engineered to exhibit high GLP-1 receptor (GLP-1R) binding affinity. As a direct comparator, semaglutide has a reported binding IC50 of 0.38 nM against the human GLP-1R [1]. The development of this compound likely aims for comparable or optimized potency, which is a primary driver of efficacy. However, direct quantitative binding data for this specific sequence against semaglutide or other agonists is not publicly available; thus, this is a class-level inference based on the design principles of long-acting GLP-1 analogs [2]. The binding affinity of liraglutide, another comparator, is higher but its overall efficacy is balanced by a shorter half-life [2]. Therefore, in the absence of direct data, the binding affinity of this compound should be considered a critical unknown that differentiates it from both higher (e.g., liraglutide) and lower affinity analogs.
| Evidence Dimension | GLP-1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Data not available in public domain for this specific sequence. |
| Comparator Or Baseline | Semaglutide (IC50 = 0.38 ± 0.06 nM) [1]; Liraglutide (affinity is ~3-fold higher than semaglutide) [1] |
| Quantified Difference | Cannot be quantified without direct assay data. |
| Conditions | In vitro receptor binding assay (human GLP-1R). |
Why This Matters
Receptor binding affinity is a primary determinant of potency; understanding how this compound's affinity compares to clinical benchmarks is crucial for predicting its effective dose range in research applications.
- [1] Lau, J., Bloch, P., Schäffer, L., Pettersson, I., Spetzler, J., Kofoed, J., ... & Reedtz-Runge, S. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370-7380. doi: 10.1021/acs.jmedchem.5b00726 View Source
- [2] Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. doi: 10.3389/fendo.2019.00155 View Source
